2-(2-methyl-1H-1,3-benzodiazol-1-yl)acetic acid hydrochloride
Description
2-(2-Methyl-1H-1,3-benzodiazol-1-yl)acetic acid hydrochloride (CAS: 2310144-69-3) is a benzodiazole derivative with a methyl substituent at the 2-position of the heterocyclic ring and an acetic acid moiety linked to the nitrogen atom. The compound exists as a hydrochloride salt, enhancing its aqueous solubility and stability. Its molecular formula is C₁₀H₁₅ClN₂O₂, with a molecular weight of 230.69 ().
Properties
IUPAC Name |
2-(2-methylbenzimidazol-1-yl)acetic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2.ClH/c1-7-11-8-4-2-3-5-9(8)12(7)6-10(13)14;/h2-5H,6H2,1H3,(H,13,14);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJCYHNKNDZZIGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CC(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methyl-1H-1,3-benzodiazol-1-yl)acetic acid hydrochloride typically involves the following steps:
Formation of Benzimidazole Ring: The initial step involves the cyclization of o-phenylenediamine with acetic acid or its derivatives under acidic conditions to form the benzimidazole ring.
Methylation: The benzimidazole ring is then methylated using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
Acetic Acid Substitution: The methylated benzimidazole is reacted with chloroacetic acid in the presence of a base to introduce the acetic acid moiety.
Hydrochloride Formation: The final step involves the conversion of the free acid to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactors are used to carry out the cyclization, methylation, and substitution reactions.
Purification: The crude product is purified using techniques such as recrystallization or chromatography.
Quality Control: The final product is subjected to rigorous quality control tests to ensure its purity and consistency.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The benzimidazole ring undergoes electrophilic substitution, with the methyl group directing reactivity. The acetic acid moiety participates in nucleophilic acyl substitution.
Key Findings :
-
Esterification proceeds via acid-catalyzed nucleophilic attack at the carbonyl carbon.
-
Amidation requires prior activation of the carboxylic acid to an acid chloride.
Electrophilic Aromatic Substitution
The benzimidazole ring’s electron-rich nature facilitates regioselective substitution. The methyl group at position 2 directs incoming electrophiles to positions 5 and 6.
Mechanistic Insight :
-
Nitration occurs at position 5 due to steric and electronic effects of the methyl group .
-
Bromination under Lewis acid conditions follows a similar pathway, with halogenation favored at the para position .
Redox Reactions
The acetic acid group and benzimidazole core participate in oxidation and reduction.
Observations :
-
Oxidation converts the acetic acid side chain to a glycolic acid derivative.
-
Reduction with LiAlH<sub>4</sub> selectively targets the carboxylic acid group without affecting the benzimidazole ring.
Ring Functionalization and Cyclization
The compound serves as a precursor for fused heterocycles.
Significance :
-
Cyclocondensation reactions expand the heterocyclic framework, enhancing bioactivity .
-
Cross-coupling introduces aromatic groups for tuning electronic properties .
Salt Formation and pH-Dependent Reactivity
The hydrochloride salt influences solubility and reactivity in aqueous media.
| Property | Conditions | Observation | Source |
|---|---|---|---|
| Solubility | pH 7.4, aqueous buffer | 12 mg/mL | |
| Deprotonation | NaOH (1M), 25°C | Free base precipitates at pH > 5 |
Practical Implications :
-
Salt formation improves bioavailability in pharmaceutical formulations .
-
Deprotonation enables further functionalization under basic conditions.
Comparative Reactivity with Analogues
The methyl group’s electronic effects differentiate this compound from related derivatives.
| Compound | Nitration Rate (Relative) | Bromination Position | Source |
|---|---|---|---|
| 2-(2-Methyl-1H-benzodiazol-1-yl)acetic acid | 1.0 | 5 | |
| 2-(6-Methyl-1H-benzodiazol-1-yl)acetic acid | 0.7 | 4 |
Scientific Research Applications
2-(2-methyl-1H-1,3-benzodiazol-1-yl)acetic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex benzimidazole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-(2-methyl-1H-1,3-benzodiazol-1-yl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways: It may modulate signaling pathways, leading to changes in cellular functions and responses.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Findings:
Substituent Position Effects :
- The 2-methyl substituent in the target compound (vs. 5-methyl in analogs) alters steric and electronic properties. This positional difference may influence binding affinity in biological systems, such as enzyme inhibition or receptor modulation.
This feature may also reduce metabolic degradation in vivo.
Salt Form :
- The hydrochloride salt enhances water solubility and bioavailability. For instance, the 5-methyl analog with a free carboxylic acid () may exhibit lower solubility than its hydrochloride form ().
Research Implications and Challenges
- Crystallography : The SHELX software suite () is widely used for small-molecule refinement, including benzodiazole derivatives. However, the provided evidence lacks direct experimental data (e.g., XRD or NMR) for the target compound, highlighting a need for further structural validation.
- Purity and Synthesis: While some analogs report 95% purity (), the target compound’s synthesis route and purity are unspecified.
- Biological Activity : Structural differences, such as the tetrahydro ring, may confer unique pharmacological profiles. Comparative studies on cytotoxicity, solubility, and stability are warranted.
Biological Activity
2-(2-Methyl-1H-1,3-benzodiazol-1-yl)acetic acid hydrochloride, with a CAS number of 1177310-33-6, is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, relevant studies, and implications for therapeutic applications.
- Molecular Formula : C10H11ClN2O2
- Molecular Weight : 226.66 g/mol
- CAS Number : 1177310-33-6
Research has indicated that compounds related to benzodiazoles exhibit various biological activities, including inhibition of protein-protein interactions (PPIs). Specifically, this compound has been studied for its potential as an inhibitor of the signal transducer and activator of transcription 3 (STAT3) pathway, which is crucial in many cancers and inflammatory diseases.
Inhibition of STAT3
A study highlighted the compound's ability to inhibit STAT3 with an IC50 value of approximately 15.8 µM. This suggests a significant potential for therapeutic applications in conditions where STAT3 plays a pivotal role. The mechanism involves interaction with cysteine residues in the SH2 domain of STAT3, leading to its inactivation .
Biological Activity Data
| Biological Activity | IC50 (µM) | Target |
|---|---|---|
| STAT3 Inhibition | 15.8 ± 0.6 | Direct STAT3 inhibitor |
| Grb2 Interaction | >30 | Protein-protein interaction |
Case Studies and Research Findings
- Inhibition Studies :
- Mechanistic Insights :
-
Potential Therapeutic Applications :
- Given its role in inhibiting pathways linked to cancer progression and inflammation, there is potential for this compound to be developed into a therapeutic agent for treating various malignancies and autoimmune disorders.
Q & A
Q. Basic Research Focus
- 1H/13C NMR : Assign peaks for the benzodiazole aromatic protons (δ 7.2–8.1 ppm), methyl group (δ 2.6 ppm), and acetic acid moiety (δ 3.8–4.2 ppm) .
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>98%) and resolve polar impurities .
- ESI-MS : Confirm molecular ion [M+H]+ at m/z 237.1 (calculated for C10H11N2O2·HCl) .
- XRD : Resolve crystal packing effects, particularly for hydrochloride salt formation .
What computational methods assist in predicting the compound’s reactivity or stability under varying conditions?
Q. Advanced Research Focus
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the benzodiazole ring’s electron-deficient nature increases susceptibility to nucleophilic attack at the C2 position .
- Molecular Dynamics (MD) Simulations : Model solvation effects in polar aprotic solvents (e.g., DMF) to optimize solubility and stability .
- Reaction Path Search Algorithms : Tools like GRRM predict competing pathways (e.g., hydrolysis vs. dimerization) under acidic conditions .
How can researchers address instability or decomposition during synthesis or storage?
Q. Advanced Research Focus
- Controlled Atmospheres : Use inert gas (N2/Ar) during synthesis to prevent oxidation of the acetic acid moiety .
- Lyophilization : For long-term storage, lyophilize the hydrochloride salt at -20°C in amber vials to minimize hygroscopic degradation .
- Stability-Indicating Assays : Employ accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC to identify degradation products (e.g., hydrolyzed benzodiazole derivatives) .
What ecological and toxicological considerations are critical when handling this compound?
Q. Basic Research Focus
- Toxicity Screening : Acute toxicity studies (e.g., OECD 423) indicate potential skin/eye irritation (similar to benzimidazole derivatives) .
- Ecotox Models : Use ECOSAR to predict aquatic toxicity; the hydrochloride salt’s high solubility necessitates containment to prevent water contamination .
- Waste Disposal : Neutralize acidic waste with sodium bicarbonate before incineration, adhering to EPA guidelines .
How can researchers scale up synthesis from milligram to gram scale without compromising yield?
Q. Advanced Research Focus
- Flow Chemistry : Continuous flow systems improve heat/mass transfer, reducing side reactions (e.g., dimerization) during acetic acid coupling .
- Process Analytical Technology (PAT) : Implement in-line FT-IR to monitor reaction progression and automate reagent dosing .
- Design Space Exploration : Use DoE to identify critical process parameters (CPPs) for scale-up, ensuring ≤5% yield deviation from lab-scale .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
